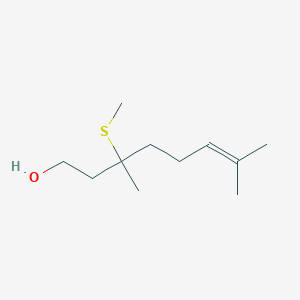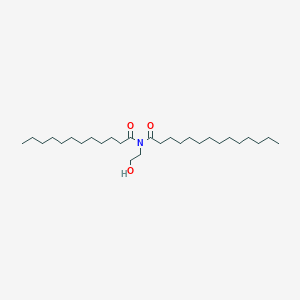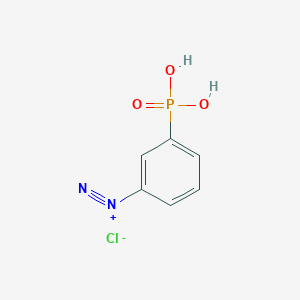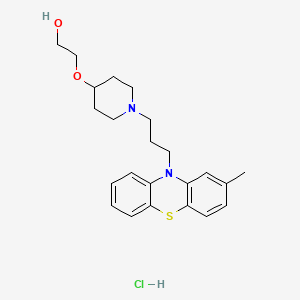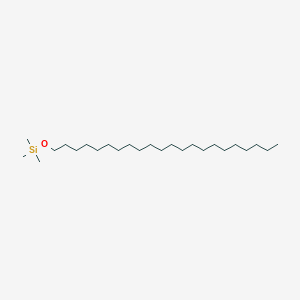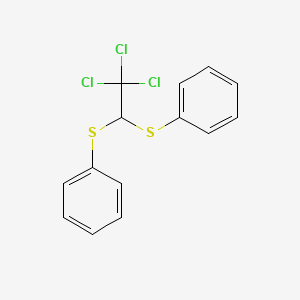
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3-chloro-1-naphthalenyl group through an amino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-naphthylamine with benzoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the amide bond between the amine and carboxylic acid groups.
Another approach involves the use of protecting groups to selectively functionalize the naphthalene ring before coupling it with benzoic acid. This method allows for greater control over the reaction conditions and can yield higher purity products.
Industrial Production Methods
Industrial production of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Benzoic acid, 2-amino-: This compound is structurally similar but lacks the 3-chloro-1-naphthalenyl group.
Benzoic acid, 3-chloro-: This compound has a chlorine substituent on the benzoic acid ring but does not have the naphthalenyl group.
Tolfenamic acid: This compound is an aminobenzoic acid derivative with a similar structure but different substituents.
Uniqueness
Benzoic acid, 2-((3-chloro-1-naphthalenyl)amino)- is unique due to the presence of both the 3-chloro-1-naphthalenyl group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, leading to unique biological activities compared to other similar compounds.
特性
CAS番号 |
51671-05-7 |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC名 |
2-[(3-chloronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H12ClNO2/c18-12-9-11-5-1-2-6-13(11)16(10-12)19-15-8-4-3-7-14(15)17(20)21/h1-10,19H,(H,20,21) |
InChIキー |
BUSHGHMSCCWJSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2NC3=CC=CC=C3C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
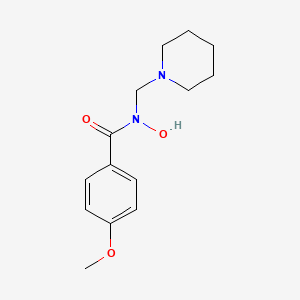
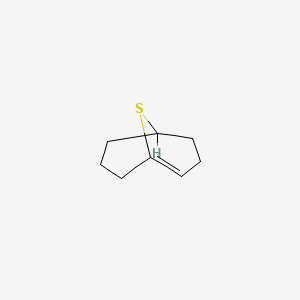
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
